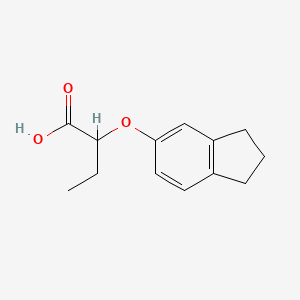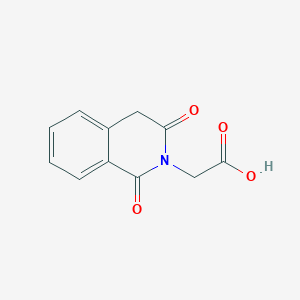
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid” is a biochemical used for proteomics research . It has a molecular weight of 220.27 and a molecular formula of C13H16O3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1 . This string represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. Its molecular weight is 220.27 and its molecular formula is C13H16O3 .Wissenschaftliche Forschungsanwendungen
HICA has been studied for its potential to act as an antioxidant, anti-inflammatory, and neuroprotective agent. In addition, HICA has been found to have anti-bacterial, anti-fungal, and anti-viral properties. Studies have shown that HICA has the potential to reduce inflammation, oxidative stress, and DNA damage in cells. In addition, HICA has been found to have protective effects on the brain and central nervous system, and to improve memory and cognitive performance.
Wirkmechanismus
The exact mechanism of action of HICA is still unknown, however, it is believed to act by modulating the activity of certain enzymes and proteins in cells. Specifically, HICA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, HICA has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects
HICA has been found to have a variety of biochemical and physiological effects. Studies have shown that HICA has the potential to reduce inflammation, oxidative stress, and DNA damage in cells. In addition, HICA has been found to have protective effects on the brain and central nervous system, and to improve memory and cognitive performance. Studies have also found that HICA can protect against the development of certain cancers, reduce the risk of cardiovascular disease, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HICA in laboratory experiments include its non-toxic, non-psychoactive, and non-addictive properties. In addition, HICA is relatively inexpensive and easy to synthesize. The main limitation of using HICA in laboratory experiments is that the exact mechanism of action is still unknown, making it difficult to determine the precise effects of HICA on cells and organisms.
Zukünftige Richtungen
For research on HICA include further investigations into its potential therapeutic applications. Specifically, further studies are needed to determine the exact mechanism of action of HICA, as well as its potential to treat a variety of diseases and conditions. In addition, further studies are needed to determine the optimal dose and administration of HICA for various therapeutic applications. Finally, further studies are needed to determine the long-term safety and efficacy of HICA for therapeutic applications.
Synthesemethoden
HICA can be synthesized from indene-2-carboxylic acid and 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid-2-methyl-2-butene-1,4-diol in the presence of p-toluenesulfonic acid (PTSA). The reaction is conducted in a two-phase system consisting of aqueous and organic phases. The aqueous phase is used to dissolve the PTSA and the organic phase is used to dissolve the reactants. The reaction is heated to 80°C and stirred for 8 hours. The reaction mixture is then cooled and filtered, and the product is collected.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVDOPXDRISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)



![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)
![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)

![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2756505.png)

![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)

![N-(3-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2756511.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756512.png)